molecular formula C14H16O5 B2471279 Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate CAS No. 889996-17-2

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate

Cat. No.: B2471279
CAS No.: 889996-17-2
M. Wt: 264.277
InChI Key: OOFOKWQHCJFMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate is an organic compound with the molecular formula C14H16O5. It is characterized by the presence of a butanoate group substituted with a 4-propoxyphenyl group and two oxo groups at the 2 and 4 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(4-propoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dioxo-4-phenylbutanoate
  • Methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate
  • Methyl 2,4-dioxo-4-(4-ethoxyphenyl)butanoate

Uniqueness

Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the propoxy group plays a crucial role in the compound’s activity and interactions .

Properties

IUPAC Name

methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-8-19-11-6-4-10(5-7-11)12(15)9-13(16)14(17)18-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFOKWQHCJFMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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